3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
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Overview
Description
3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains both pyrrole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid hydrazide with pyrrolidine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-triazole
- 3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-thiadiazole
- 3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-thiazole
Uniqueness
3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is unique due to the presence of both pyrrole and oxadiazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14N4O |
---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
3-(1-methylpyrrol-2-yl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H14N4O/c1-15-7-3-5-9(15)10-13-11(16-14-10)8-4-2-6-12-8/h3,5,7-8,12H,2,4,6H2,1H3 |
InChI Key |
DPWMWCAEEVPXDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)C3CCCN3 |
Origin of Product |
United States |
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